Pyrazin-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
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Overview
Description
The compound “Pyrazin-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with a sulfur atom . The term “sulfonyl” suggests the presence of a sulfonyl group (SO2), and “1-oxa-4,8-diazaspiro[4.5]decan-8-yl” indicates a spirocyclic structure, which is a type of cyclic compound with two rings sharing a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazine and thiophene rings are likely to contribute to the compound’s aromaticity, which could influence its chemical behavior .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an example, transition metals can catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Synthesis and Antibacterial Applications
A study by Landage, Thube, and Karale (2019) explored the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, emphasizing their antibacterial screening. These compounds were characterized by spectral and analytical data, showing promise in antibacterial activities (Landage, Thube, & Karale, 2019).
Anticancer Evaluation
Gouhar and Raafat (2015) reported on the synthesis of oxirane derivatives that were further processed with various nucleophiles for evaluation as anticancer agents. The study highlighted the potential of these compounds in cancer treatment, underscoring the relevance of complex organic compounds in developing new therapeutic agents (Gouhar & Raafat, 2015).
Antimicrobial Activity
Ashok et al. (2017) conducted research on the synthesis of substituted phenyl benzofuran methanones under solvent-free conditions. These compounds demonstrated significant antibacterial and antifungal activities, suggesting the utility of complex organic molecules in addressing microbial resistance (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Green Chemistry Applications
Taheri, Mohebat, and Moslemin (2021) developed a green synthesis approach for pyrano[2,3-c]phenazin-15-yl)methanone derivatives using functionalized magnetic nanoparticles. This method highlights the role of novel organic compounds in enhancing the sustainability of chemical syntheses (Taheri, Mohebat, & Moslemin, 2021).
Novel Antiviral Agents
Jilloju et al. (2021) discovered pyrazol-1-yl derivatives showing promising in vitro activity against coronaviruses and tumors. This study exemplifies the potential of pyrazole derivatives in developing new treatments for viral infections and cancer (Jilloju et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
pyrazin-2-yl-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c21-15(13-12-17-5-6-18-13)19-7-3-16(4-8-19)20(9-10-24-16)26(22,23)14-2-1-11-25-14/h1-2,5-6,11-12H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBPWSQPMJPNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazin-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
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